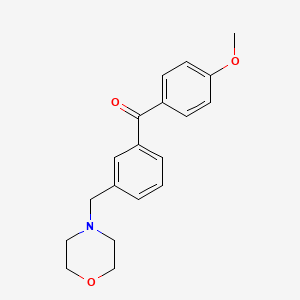

4'-Methoxy-3-morpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Methoxy-3-morpholinomethyl benzophenone is a chemical compound that belongs to the benzophenone family. It has the molecular formula C19H21NO3 and a molecular weight of 311.4 g/mol. This compound is characterized by the presence of a methoxy group at the 4’ position and a morpholinomethyl group at the 3 position on the benzophenone core structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-morpholinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached through a Mannich reaction, where formaldehyde, morpholine, and the benzophenone derivative react in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 4’-Methoxy-3-morpholinomethyl benzophenone involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions

4’-Methoxy-3-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 4’-Hydroxy-3-morpholinomethyl benzophenone.

Reduction: 4’-Methoxy-3-morpholinomethyl benzohydrol.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4’-Methoxy-3-morpholinomethyl benzophenone has several scientific research applications:

Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of UV-curable coatings and inks.

Mecanismo De Acción

The mechanism of action of 4’-Methoxy-3-morpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound generates free radicals that can initiate polymerization reactions. The morpholinomethyl group enhances its solubility and reactivity in various solvents, making it a versatile photoinitiator.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzophenone: Lacks the morpholinomethyl group, making it less soluble and reactive in certain applications.

3-Methoxy-3’-morpholinomethyl benzophenone: Similar structure but with the methoxy group at the 3 position, affecting its photophysical properties.

2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl group, making it more hydrophilic and suitable for different applications.

Uniqueness

4’-Methoxy-3-morpholinomethyl benzophenone is unique due to the presence of both the methoxy and morpholinomethyl groups, which enhance its solubility, reactivity, and photoinitiating properties. This makes it particularly useful in applications requiring efficient UV absorption and radical generation .

Actividad Biológica

4'-Methoxy-3-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone family, which is widely recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, cosmetics, and materials science. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{17}H_{19}N_{1}O_{3}

- Molecular Weight : 285.34 g/mol

This compound features a benzophenone core with a methoxy group and a morpholinomethyl side chain, which contribute to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways in cells. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

- Antioxidant Activity : Like other benzophenones, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, making it a candidate for use in preservatives within cosmetic formulations.

Case Studies

- Antioxidant Activity Assessment :

-

Enzyme Inhibition Studies :

- Research focusing on enzyme inhibition revealed that this compound effectively inhibited certain cytochrome P450 enzymes at micromolar concentrations, indicating its potential role in drug interactions and metabolism.

- Antimicrobial Efficacy :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | 285.34 | High | Moderate | Yes |

| Benzophenone-4 | 228.25 | Moderate | Low | No |

| Benzophenone-3 | 228.25 | High | Moderate | Yes |

Propiedades

IUPAC Name |

(4-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCBYGUIXIGDTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643071 |

Source

|

| Record name | (4-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-09-8 |

Source

|

| Record name | (4-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.